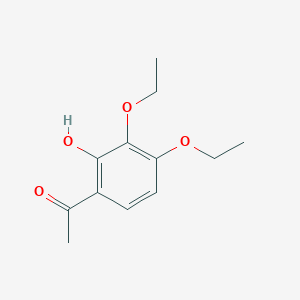

1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

6342-86-5 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

1-(3,4-diethoxy-2-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C12H16O4/c1-4-15-10-7-6-9(8(3)13)11(14)12(10)16-5-2/h6-7,14H,4-5H2,1-3H3 |

InChI Key |

XRHVEAYKYLGKOD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)C)O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 1 3,4 Diethoxy 2 Hydroxyphenyl Ethanone and Its Analogues

Established Synthetic Routes to 1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone

Step-by-Step Synthesis Protocols and Reaction Mechanisms

Route 1: Fries Rearrangement of 1,2-Diethoxy-3-acetoxybenzene

The Fries rearrangement is a classic method for converting a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. researchgate.netwikipedia.org The reaction proceeds through the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho and para isomers. researchgate.net

Step 1: Esterification of 3,4-Diethoxyphenol (B181631). The synthesis would commence with the acetylation of 3,4-diethoxyphenol. This can be achieved by reacting 3,4-diethoxyphenol with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a mild base or under catalyst-free conditions. news-medical.netorganic-chemistry.org

Step 2: Fries Rearrangement. The resulting 3,4-diethoxyphenyl acetate (B1210297) would then be subjected to the Fries rearrangement. A Lewis acid, such as aluminum chloride (AlCl₃), is typically employed to catalyze the reaction. researchgate.netwikipedia.org The reaction mechanism involves the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated phenyl ring. wikipedia.org

The general mechanism for the Fries rearrangement is as follows:

Coordination of the Lewis acid to the carbonyl oxygen of the ester.

Cleavage of the acyl-oxygen bond to form an acylium ion and an aluminum phenoxide complex.

Electrophilic attack of the acylium ion on the electron-rich aromatic ring at the ortho or para position.

Rearomatization of the ring by loss of a proton.

Hydrolysis to yield the final hydroxyacetophenone product.

Route 2: Friedel-Crafts Acylation of 3,4-Diethoxyphenol

Direct acylation of 3,4-diethoxyphenol using a suitable acylating agent and a Lewis acid catalyst is another viable pathway. This reaction is a form of electrophilic aromatic substitution. youtube.com

Step 1: Formation of the Acylium Ion. An acylating agent, typically acetyl chloride or acetic anhydride, is activated by a Lewis acid like AlCl₃ to form a highly electrophilic acylium ion (CH₃CO⁺).

Step 2: Electrophilic Aromatic Substitution. The electron-rich 3,4-diethoxyphenol then attacks the acylium ion. The ethoxy groups are activating and ortho, para-directing. Given the substitution pattern, the incoming acetyl group would be directed to the positions ortho or para to the hydroxyl group. To obtain the desired this compound, the acylation would need to occur at the position ortho to the hydroxyl group.

Step 3: Deprotonation. A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate sigma complex to restore the aromaticity of the ring, yielding the product.

Route 3: Etherification of 2,3,4-Trihydroxyacetophenone

A third potential, though likely more complex, route involves the selective etherification of a readily available precursor, 2,3,4-trihydroxyacetophenone (gallacetophenone). wikipedia.orgresearchgate.net This would require the selective protection of the hydroxyl groups at positions 3 and 4, followed by ethylation, and subsequent deprotection. The Williamson ether synthesis is a common method for forming ethers from an alkoxide and an alkyl halide. organic-chemistry.org Achieving selective etherification of the 3- and 4-hydroxyl groups while leaving the 2-hydroxyl group free would be a significant challenge due to the similar reactivity of the phenolic hydroxyls.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and regioselectivity of the aforementioned synthetic routes are highly dependent on the reaction conditions.

For the Fries rearrangement , the ratio of ortho to para isomers can be controlled by temperature and solvent polarity. wikipedia.org

Temperature: Lower reaction temperatures generally favor the formation of the para-isomer (thermodynamic control), while higher temperatures favor the ortho-isomer (kinetic control), which can form a more stable bidentate complex with the aluminum catalyst. wikipedia.org

Solvent: Non-polar solvents tend to favor the formation of the ortho product, whereas an increase in solvent polarity can lead to a higher proportion of the para product. wikipedia.org

Mechanochemical methods, such as ball milling, have also been shown to influence isomer ratios in the Fries rearrangement, potentially offering a more environmentally friendly approach. chemrxiv.org

| Parameter | Condition | Favored Product |

|---|---|---|

| Temperature | Low | Para-isomer |

| High | Ortho-isomer | |

| Solvent Polarity | Non-polar | Ortho-isomer |

| Polar | Para-isomer |

For the Friedel-Crafts acylation , optimization would focus on the choice of catalyst, solvent, and temperature to maximize the yield of the desired ortho-acylated product. The use of milder Lewis acids or solid acid catalysts could potentially improve selectivity and simplify workup procedures. nih.gov Ultrasound irradiation has also been reported to enhance the efficiency of Friedel-Crafts reactions. nih.gov

Advanced Strategies for the Derivatization of this compound

The structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a diverse range of analogues. These modifications can be targeted at the phenolic hydroxyl group, the acetyl moiety, or the phenyl ring system.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for derivatization.

Etherification: The hydroxyl group can be converted to an ether through the Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide. This would yield 1-(2,3,4-triethoxyphenyl)ethanone (B35316) or other alkoxy derivatives.

Esterification: Reaction with acyl chlorides or acid anhydrides would convert the hydroxyl group into an ester. This can serve as a protecting group or introduce new functionalities. nih.gov

O-Alkylation: A variety of alkylating agents can be used to introduce different alkyl or functionalized chains onto the phenolic oxygen.

Modifications of the Acetyl Moiety

The acetyl group provides a versatile handle for a range of chemical transformations.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 1-(3,4-Diethoxy-2-hydroxyphenyl)ethanol. Further reduction under harsher conditions could lead to the corresponding ethylbenzene (B125841) derivative. researchgate.net

Oxidation: While the acetyl group itself is not readily oxidized, reactions at the alpha-carbon are possible. For instance, α-halogenation followed by nucleophilic substitution can introduce a variety of functional groups.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol (B89426) condensations with aldehydes or ketones to form α,β-unsaturated ketones (chalcones).

Formation of Imines and Oximes: The carbonyl group can react with primary amines to form imines or with hydroxylamine (B1172632) to form oximes. nih.gov

Substitutions on the Phenyl Ring System

Further electrophilic aromatic substitution on the phenyl ring of this compound is also possible, although the regioselectivity will be governed by the directing effects of the existing substituents.

The hydroxyl and two ethoxy groups are strong activating groups and are ortho, para-directing. libretexts.org The acetyl group, being a deactivating group, is a meta-director. msu.edu The positions on the aromatic ring are influenced by these competing effects. The most likely positions for further electrophilic attack would be those most activated by the hydroxyl and ethoxy groups and least deactivated by the acetyl group. The outcome of such reactions would be highly dependent on the specific electrophile and the reaction conditions employed. Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Further Acylation or Alkylation: Introduction of another acyl or alkyl group, although this might be challenging due to the presence of the deactivating acetyl group.

| Substituent Group | Activating/Deactivating | Directing Effect |

|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -OCH₂CH₃ (Ethoxy) | Strongly Activating | Ortho, Para |

| -COCH₃ (Acetyl) | Moderately Deactivating | Meta |

Chemo-Enzymatic and Biocatalytic Approaches to this compound Synthesis

The integration of enzymatic processes with chemical synthesis, known as a chemo-enzymatic approach, offers a powerful strategy for the production of complex molecules like this compound. nih.gov These methods leverage the high selectivity and efficiency of enzymes, often leading to milder reaction conditions, fewer side products, and higher yields compared to purely chemical routes. proquest.commdpi.com

Biocatalysis, the use of natural catalysts like enzymes, has emerged as a sustainable alternative to conventional synthetic chemistry. proquest.comnih.gov For the synthesis of α-hydroxy ketones, a class of compounds to which this compound belongs, several biocatalytic strategies have been developed. These are particularly valuable for establishing stereocenters, which is a common feature in many biologically active molecules. researchgate.net

One notable biocatalytic approach involves a two-step enzymatic cascade. For instance, the synthesis of 2-hydroxyacetophenone (B1195853) from racemic styrene (B11656) oxide has been demonstrated using a co-expression system of potato epoxide hydrolase and engineered alcohol dehydrogenases. proquest.comnih.gov In this system, the epoxide hydrolase first converts the racemic starting material into an enantiopure diol. proquest.com Subsequently, the alcohol dehydrogenase oxidizes the diol to the desired α-hydroxy ketone. proquest.comnih.gov This method benefits from the host cell's metabolism for the regeneration of necessary coenzymes, making it a robust and facile production system. proquest.comnih.gov

Another chemo-enzymatic strategy that could be adapted for the synthesis of analogues involves the selective enzymatic hydrolysis of an anomeric mixture to isolate a desired anomer. For example, a procedure for preparing 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside involves the chemical synthesis of an α/β anomeric mixture, followed by the selective removal of the β-anomer using a fungal β-N-acetylhexosaminidase. mdpi.com This highlights the potential for enzymes to purify desired isomers from a chemically synthesized mixture.

The table below summarizes key enzymes and their potential applications in the synthesis of 2-hydroxyacetophenone analogues, which could be extrapolated for the synthesis of this compound.

| Enzyme Class | Specific Enzyme Example | Substrate Class | Product Class | Potential Application in Synthesis |

| Hydrolase | Potato Epoxide Hydrolase (StEH1) | Epoxides (e.g., Styrene Oxide) | Vicinal Diols | Enantioselective synthesis of diol precursors. proquest.comnih.gov |

| Oxidoreductase | Alcohol Dehydrogenase (from Rhodococcus ruber) | Vicinal Diols | α-Hydroxy Ketones | Oxidation of diol intermediates to the final ketone. proquest.com |

| Hydrolase | β-N-Acetylhexosaminidase (from Penicillium oxalicum) | Glycoside Anomeric Mixtures | Purified Glycoside Anomer | Separation of desired isomers in complex reaction mixtures. mdpi.com |

These examples underscore the versatility of chemo-enzymatic and biocatalytic methods. By selecting appropriate enzymes and designing efficient cascade reactions, it is feasible to develop novel and sustainable synthetic routes to this compound and its derivatives.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is a foundational approach to chemical synthesis that aims to reduce or eliminate the use and generation of hazardous substances. researchgate.net The application of its twelve principles can lead to more environmentally benign and economically viable synthetic processes. nih.govmagtech.com.cn The synthesis of this compound can be significantly improved by adhering to these principles.

The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. firp-ula.org These include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatizations, using catalytic reagents, designing for degradation, implementing real-time analysis for pollution prevention, and promoting inherently safer chemistry for accident prevention. nih.gov

In the context of synthesizing this compound, several of these principles are particularly relevant:

Prevention of Waste: Traditional multi-step syntheses often generate significant waste. By designing synthetic routes with fewer steps and higher yields, waste can be minimized.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net For example, the Fries rearrangement, a common method for synthesizing hydroxyacetophenones, can have a low atom economy due to the formation of byproducts. guidechem.com Alternative, more atom-economical routes should be explored.

Use of Safer Solvents and Auxiliaries: Many organic reactions utilize hazardous solvents. Replacing these with greener alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact of the synthesis. researchgate.net For instance, the use of propylene (B89431) carbonate as a solvent in Suzuki-Miyaura reactions has been shown to be effective. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused. nih.gov For example, the use of solid acid catalysts or recyclable catalysts in acylation reactions can be a greener alternative to traditional Lewis acids like aluminum chloride, which are used in stoichiometric amounts and generate significant waste. guidechem.com

The table below outlines how specific green chemistry principles can be applied to improve the synthesis of this compound.

| Green Chemistry Principle | Application to Synthesis of this compound | Potential Benefit |

| Prevention | Designing a convergent synthesis with fewer steps. | Reduced waste generation and lower processing costs. nih.gov |

| Atom Economy | Utilizing addition reactions over substitution or elimination reactions. | Maximized incorporation of starting materials into the final product. researchgate.net |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like phosgene (B1210022) derivatives with safer alternatives. | Improved safety for researchers and reduced environmental contamination. researchgate.net |

| Safer Solvents and Auxiliaries | Using water or bio-based solvents instead of chlorinated hydrocarbons. | Reduced volatile organic compound (VOC) emissions and easier solvent recycling. researchgate.net |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature and pressure. | Lower energy consumption and reduced carbon footprint. nih.govguidechem.com |

| Use of Renewable Feedstocks | Sourcing starting materials from bio-based sources rather than petroleum. | Reduced reliance on fossil fuels and promotion of a circular economy. nih.gov |

| Reduce Derivatives | Avoiding the use of protecting groups for the hydroxyl and ethoxy functionalities. | Fewer reaction steps, leading to higher overall yield and less waste. nih.gov |

| Catalysis | Using recyclable solid acid or enzymatic catalysts for acylation reactions. | Reduced catalyst waste and potential for continuous processing. nih.govresearchgate.net |

By integrating these green chemistry principles into the design of synthetic routes for this compound, it is possible to develop processes that are not only more environmentally friendly but also more efficient and cost-effective.

Due to a lack of specific spectroscopic data for the compound this compound in the public domain, a detailed analysis as requested cannot be provided at this time. While spectral information for structurally related compounds is available, generating an article based on such data would be speculative and would not meet the required standard of scientific accuracy for the specific molecule .

To provide a comprehensive and accurate analysis as outlined in the request, access to experimentally obtained spectroscopic data for this compound is necessary. This would include high-resolution ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC, NOESY), FTIR, and Raman spectra.

Further research or experimental work would be required to produce the data necessary to fulfill the detailed structural elucidation requested.

Advanced Spectroscopic and Structural Elucidation of 1 3,4 Diethoxy 2 Hydroxyphenyl Ethanone

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

No specific mass spectrometry data for 1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone was found in the searched resources.

High-Resolution Mass Spectrometry (HRMS)

Information regarding the exact mass and elemental composition of this compound determined by HRMS is not available in the public domain.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Detailed studies on the fragmentation patterns of this compound using tandem mass spectrometry have not been published, preventing an analysis of its structural fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

There are no available crystallographic studies for this compound.

Single-Crystal X-ray Diffraction

The crystal structure, including unit cell dimensions, space group, and atomic coordinates, for this compound has not been determined or reported.

Powder X-ray Diffraction for Polymorphism Studies

No powder X-ray diffraction data is available to assess the potential polymorphism of this compound.

Computational and Theoretical Chemistry of 1 3,4 Diethoxy 2 Hydroxyphenyl Ethanone

Quantum Chemical Calculations: A Theoretical Void

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the behavior of molecules. However, for 1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone, key analyses remain to be performed.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions: An Uncharted Territory

Molecular dynamics simulations provide a dynamic picture of a molecule's behavior over time, including its conformational changes and interactions with its environment. There is no evidence of such simulations being conducted for this compound to explore its conformational landscape or its interactions with solvents at a molecular level.

Virtual Screening and Molecular Docking Studies: Potential Yet to Be Explored

Virtual screening and molecular docking are computational techniques used to predict the binding affinity and orientation of a small molecule (ligand) to a larger molecule, typically a protein. These methods are instrumental in drug discovery and design. However, no studies have been published that investigate the interaction of this compound with any biological targets in abstract systems.

Identification of Potential Molecular Targets

Based on the principle of structural similarity, the potential molecular targets for this compound can be inferred from computational and experimental studies of related hydroxyacetophenone and dihydroxyacetophenone derivatives. These studies suggest that compounds with this core structure may interact with enzymes involved in inflammation and signal transduction pathways.

Inflammatory Pathway Enzymes:

Cyclooxygenase-2 (COX-2): A series of 3-alkoxy-4-methanesulfonamido acetophenone (B1666503) derivatives have been synthesized and evaluated as anti-inflammatory agents. nih.gov In silico docking studies of these compounds identified the cyclooxygenase isoenzyme (COX-2) as a hypothetical binding target. nih.gov Given the structural resemblance, COX-2 represents a plausible molecular target for this compound.

Lipoxygenase (LOX): Analogs of 2,4,6-trihydroxy-3-geranylacetophenone have demonstrated potent inhibitory activity against soybean 15-lipoxygenase, an enzyme implicated in inflammatory responses. mdpi.com Molecular docking studies were employed to elucidate the binding interactions within the lipoxygenase binding site, suggesting that this family of enzymes could also be a target for this compound. mdpi.com

Signal Transduction Enzymes:

Phosphodiesterases (PDEs): Derivatives of 2,4-dihydroxyacetophenone have been investigated as inhibitors of phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3). nih.gov Molecular docking analyses were conducted to understand the binding interactions of these derivatives with the active sites of PDE-1 and PDE-3, indicating that these enzymes are potential targets for compounds with a hydroxyacetophenone scaffold. nih.gov

Other Potential Targets:

Farnesoid X Receptor (FXR): Research into hydroxyacetophenone derivatives has led to the discovery of potent, non-steroidal farnesoid X receptor (FXR) antagonists. nih.gov This suggests that nuclear receptors like FXR could be another class of potential molecular targets.

Microbial and Tumor-Related Proteins: Dihydroxyacetophenone derivatives have exhibited antimicrobial and antitumor activities, implying potential interactions with microbial enzymes or proteins involved in cancer pathways. nih.gov

The following table summarizes the potential molecular targets for this compound based on studies of structurally similar compounds.

| Potential Target Class | Specific Enzyme/Receptor | Rationale based on Analog Studies |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Acetophenone derivatives show anti-inflammatory activity and dock with COX-2. nih.gov |

| Lipoxygenase (LOX) | Trihydroxyacetophenone analogs are potent LOX inhibitors. mdpi.com | |

| Signal Transduction Enzymes | Phosphodiesterase-1 (PDE-1) | Dihydroxyacetophenone derivatives inhibit PDE-1. nih.gov |

| Phosphodiesterase-3 (PDE-3) | Dihydroxyacetophenone derivatives inhibit PDE-3. nih.gov | |

| Nuclear Receptors | Farnesoid X Receptor (FXR) | Hydroxyacetophenone derivatives act as FXR antagonists. nih.gov |

| Other | Microbial and Tumor Proteins | Dihydroxyacetophenone derivatives show antimicrobial and antitumor effects. nih.gov |

Binding Affinity Predictions and Interaction Mapping

While specific binding affinity values for this compound are not available, molecular docking studies on analogous compounds provide a framework for predicting potential binding energies and key molecular interactions.

Interactions with Cyclooxygenase-2 (COX-2):

Docking studies of 3-alkoxy-4-methanesulfonamido acetophenone derivatives with the COX-2 active site have been performed to propose a binding model. nih.gov It is anticipated that this compound would similarly occupy the active site of COX-2. The key interactions would likely involve:

Hydrogen Bonding: The hydroxyl and carbonyl groups of the acetophenone moiety are prime candidates for forming hydrogen bonds with amino acid residues in the COX-2 active site, such as Tyrosine and Serine.

Hydrophobic Interactions: The diethoxy groups and the phenyl ring would likely engage in hydrophobic interactions with nonpolar residues within the enzyme's binding pocket.

Interactions with Lipoxygenase (LOX):

Molecular docking of 2,4,6-trihydroxy-3-geranylacetophenone analogs into the soybean 15-LOX binding site has revealed important binding interactions. mdpi.com For this compound, the predicted interactions could include:

Coordination with the Catalytic Iron: The hydroxyl and carbonyl groups could potentially coordinate with the non-heme iron atom present in the catalytic site of lipoxygenase.

Pi-Pi Stacking: The aromatic ring could form pi-pi stacking interactions with phenylalanine or tyrosine residues in the active site.

Hydrophobic Interactions: The ethoxy chains would likely fit into a hydrophobic channel of the enzyme.

Interactions with Phosphodiesterases (PDEs):

In the case of phosphodiesterases, docking studies of 2,4-dihydroxyacetophenone derivatives have helped to clarify their binding modes. nih.gov It can be inferred that this compound might interact with the active site of PDE-1 and PDE-3 through:

Metal Ion Chelation: The active sites of PDEs often contain metal ions (such as zinc and magnesium) which are crucial for catalysis. The hydroxyl and carbonyl groups of the compound could chelate these metal ions.

Hydrogen Bonding: Interactions with key amino acid residues, such as glutamine and aspartic acid, through hydrogen bonding would be expected.

The following table provides a hypothetical summary of the predicted binding affinities and key interactions for this compound with its potential molecular targets, based on data from analogous compounds.

| Potential Target | Predicted Binding Affinity (Qualitative) | Predicted Key Molecular Interactions |

| Cyclooxygenase-2 (COX-2) | Moderate to High | Hydrogen bonding (hydroxyl, carbonyl), Hydrophobic interactions (diethoxy groups, phenyl ring) |

| Lipoxygenase (LOX) | Moderate to High | Coordination with catalytic iron, Pi-pi stacking, Hydrophobic interactions |

| Phosphodiesterase (PDE-1 & PDE-3) | Moderate | Metal ion chelation (zinc, magnesium), Hydrogen bonding |

| Farnesoid X Receptor (FXR) | Moderate | Hydrophobic interactions, Polar interactions with ligand-binding domain residues |

Investigation of in Vitro Biological Activities of 1 3,4 Diethoxy 2 Hydroxyphenyl Ethanone Derivatives

Enzyme Inhibition Studies in Cell-Free Systems

The interaction of small molecules with specific enzymes is a key area of pharmacological research. Derivatives structurally related to 1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone have been evaluated for their ability to inhibit enzymes that are relevant to various pathological conditions.

Assays for Selectivity and Potency against Relevant Enzymes (e.g., Acetylcholinesterase, Carbonic Anhydrase)

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications. mdpi.comnih.gov A series of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708) derivatives, which share a core dihydroxyphenyl moiety, were synthesized and evaluated for their inhibitory effects on two human carbonic anhydrase isoforms, hCA I and hCA II. nih.govresearchgate.net

The results demonstrated potent inhibitory activity. nih.govresearchgate.net One of the most effective compounds exhibited a high degree of inhibition against hCA I, while another derivative showed the strongest effect against hCA II. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for these derivatives highlight their potential as specific CA inhibitors. nih.govresearchgate.net

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

|---|---|---|---|---|

| Derivative 14 | hCA I | 3.22 | 1.19 ± 1.4 | nih.govresearchgate.net |

| Derivative 13 | hCA II | 18.52 | 3.25 ± 1.13 | nih.govresearchgate.net |

| Other Derivatives (Range) | hCA I | 3.22 - 54.28 | N/A | nih.govresearchgate.net |

| Other Derivatives (Range) | hCA II | 18.52 - 142.01 | N/A | nih.govresearchgate.net |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov In one study, a series of synthetic 1,3,4-oxadiazole (B1194373) derivatives were assessed for their ability to inhibit AChE. nih.gov The compounds displayed a range of inhibitory activities, with IC50 values varying from moderate to potent, indicating their potential as AChE inhibitors. nih.gov Phenolic and flavonoid-rich compounds have also been noted for their marked AChE inhibition. amazonaws.com

Cell-Based Assays for Cellular Pathway Modulation (excluding human clinical data)

Cell-based assays provide a more complex biological system to evaluate the effects of compounds on cellular processes, including viability, response to stress, and inflammatory signaling.

Cellular Viability and Proliferation Assays (e.g., MTT, SRB)

Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are colorimetric methods used to assess cell viability and proliferation. nih.gov The MTT assay measures the metabolic activity of cells, which is often proportional to the number of viable cells. nih.gov

A dihydroxyethanone derivative, 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE), was tested on the HT-29 human colon adenocarcinoma cell line. mdpi.com The MTT assay results showed that DMHE exhibited a significant cytotoxic effect on HT-29 cells in a manner dependent on both dose and time. mdpi.com Notably, the compound showed no cytotoxic effect on the normal human fibroblast cell line (MRC-5), suggesting a degree of selectivity for cancer cells. mdpi.com

Conversely, a structurally related compound, 3,4-Dihydroxyacetophenone (3,4-DHAP), demonstrated protective effects. In a study using human umbilical vein endothelial cells (HUVECs) exposed to high glucose to mimic diabetic conditions, 3,4-DHAP significantly enhanced cell viability compared to the high glucose group. nih.gov

| Compound | Cell Line | Assay | Observed Effect | Reference |

|---|---|---|---|---|

| 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | HT-29 (Human Colon Cancer) | MTT | Dose- and time-dependent decrease in cell proliferation | mdpi.com |

| 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | MRC-5 (Normal Human Fibroblast) | MTT | No cytotoxic effect | mdpi.com |

| 3,4-Dihydroxyacetophenone (3,4-DHAP) | HUVECs (Human Endothelial Cells) under high glucose | MTT | Enhanced cell viability | nih.gov |

Oxidative Stress Modulation in Cellular Models

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. researchgate.net The antioxidant potential of acetophenone (B1666503) derivatives has been investigated in cellular models.

In HUVECs subjected to high-glucose-induced stress, 3,4-Dihydroxyacetophenone (3,4-DHAP) was found to markedly reduce the production of ROS. nih.gov The mechanism for this antioxidant effect involves the nuclear factor E2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway. nih.gov 3,4-DHAP was shown to increase both the protein and mRNA expression levels of Nrf2 and HO-1 and promote the translocation of Nrf2 into the nucleus, thereby activating the cell's primary defense mechanism against oxidative stress. nih.gov Similarly, research on other derivatives with a dihydroxyphenyl group has indicated a significant reduction in oxidative stress markers in vitro.

Investigation of Anti-inflammatory Pathways in Cell Lines

Chronic inflammation is a key factor in many diseases. Several derivatives have been studied for their ability to modulate inflammatory signaling pathways in cell lines like RAW 264.7 macrophages.

A licochalcone B derivative, (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one (DDP), was shown to suppress the generation of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. researchgate.net This anti-inflammatory effect was attributed to the suppression of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) activation. researchgate.net

Another phenylpropanoid derivative, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), also significantly inhibited LPS-induced NO and prostaglandin (B15479496) E2 (PGE2) production in RAW 264.7 cells. nih.gov HHMP treatment suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by blocking the phosphorylation associated with the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Further studies on other enone-based derivatives confirmed their ability to inhibit neutrophilic inflammation by modulating MAPK and Akt pathways. nih.gov The selective suppression of the NF-κB pathway is a recurring theme, as demonstrated by a Jietacin derivative that inhibited TNF-α-mediated production of inflammatory cytokines in synovial cells. mdpi.com

Antimicrobial Activity Studies

Derivatives of hydroxyacetophenone and dihydroxyphenyl ethanone have been the subject of various studies to determine their antimicrobial potential. These investigations are crucial in identifying new compounds that could serve as leads for the development of novel antimicrobial drugs. The structural features of these molecules, including the placement and nature of substituent groups on the phenyl ring, play a significant role in their biological activity.

Several studies have reported on the antibacterial properties of hydroxyacetophenone derivatives against both Gram-positive and Gram-negative bacteria. The efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

One study investigated the antibacterial activity of a series of hydroxyacetophenone derivatives against clinically relevant bacteria such as Escherichia coli and Klebsiella pneumoniae (Gram-negative), and Staphylococcus aureus (Gram-positive). core.ac.uk The results indicated that some of the synthesized compounds exhibited notable antibacterial activity, particularly against E. coli and K. pneumoniae. core.ac.uk The presence of specific functional groups, such as two free phenol (B47542) hydroxyl groups, a bromine atom, an unsaturated bond, and a thiosemicarbazone fragment, was found to be associated with higher antibacterial efficacy against these strains. core.ac.uk

Another study on chalcone (B49325) derivatives synthesized from 4-hydroxyacetophenone demonstrated significant antibacterial effects against multi-drug resistant strains of E. coli and S. aureus. The inhibitory activity was found to be concentration-dependent, with higher concentrations of the derivative compound leading to larger zones of inhibition.

The following table summarizes the antibacterial activity of selected hydroxyacetophenone derivatives from a research study.

| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) at 1 mg/mL |

| Derivative 2 | E. coli | Good Activity |

| Derivative 3 | E. coli | Good Activity |

| Derivative 4 | E. coli | 16 |

| Derivative 5 | E. coli | 15 |

| Amoxicillin | E. coli | 12 |

| Cefazoline | E. coli | 10 |

| Derivative 2 | K. pneumoniae | Good Activity |

| Derivative 3 | K. pneumoniae | Good Activity |

| Derivative 4 | K. pneumoniae | 18 |

| Derivative 5 | K. pneumoniae | Good Activity |

Data sourced from a study on hydroxyacetophenone derivatives. core.ac.uk

The antifungal potential of dihydroxyphenyl ethanone and hydroxyacetophenone derivatives has also been a subject of scientific inquiry. These investigations have explored their activity against a range of fungal species, including phytopathogenic fungi and human pathogens.

A study focusing on 1-(2,4-dihydroxyphenyl) ethanone derivatives evaluated their in vitro antifungal activities against five plant pathogenic fungi: Glomerella cingulata, Botrytis cinerea, Fusarium graminearum, Curvularia lunata, and Fusarium oxysporum f. sp. vasinfectum. tandfonline.com Certain derivatives demonstrated broad-spectrum inhibitory activity against the mycelial growth of these fungi, with IC50 values (the concentration required to inhibit 50% of the fungal growth) in the range of 16–36 μg/mL. tandfonline.com The study suggested that the presence of an α,β-unsaturated ketone unit in the alkyl chain of the compounds was a key structural requirement for their fungicidal action. tandfonline.com

In another study, p-hydroxyacetophenone derivatives isolated from Calea uniflora were tested against pathogenic Candida species and dermatophytes. All the tested compounds showed antifungal activity, with minimal inhibitory concentration (MIC) values ranging between 500 and 1000 μg/mL. oup.comresearchgate.net

Conversely, a different investigation into a series of five synthesized hydroxyacetophenone derivatives reported poor antifungal activity against Aspergillus niger and Candida albicans at a concentration of 1 mg/mL. core.ac.uk This highlights the variability in antifungal efficacy depending on the specific structural modifications of the parent compound.

The table below presents the antifungal activity of selected 1-(2,4-dihydroxyphenyl) ethanone derivatives against various phytopathogenic fungi.

| Compound | Fungal Strain | IC50 (μg/mL) |

| Derivative 2g | Glomerella cingulata | 16.50 |

| Derivative 2h | Glomerella cingulata | 19.25 |

| Derivative 2g | Botrytis cinerea | 17.28-32.32 |

| Derivative 2h | Botrytis cinerea | 16-36 |

| Derivative 2g | Fusarium graminearum | 17.28-32.32 |

| Derivative 2h | Fusarium graminearum | 16-36 |

| Derivative 2g | Curvularia lunata | 17.28-32.32 |

| Derivative 2h | Curvularia lunata | 16-36 |

| Derivative 2g | Fusarium oxysporum f. sp. vasinfectum | 17.28-32.32 |

| Derivative 2h | Fusarium oxysporum f. sp. vasinfectum | 16-36 |

Data sourced from a study on 1-(2,4-dihydroxyphenyl) ethanone derivatives. tandfonline.com

Structure Activity Relationship Sar Studies of 1 3,4 Diethoxy 2 Hydroxyphenyl Ethanone and Its Analogues

Systematic Modification of Substituted Phenylethanone Scaffold

Systematic modification of the 1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone scaffold involves altering key functional groups and substitution patterns to probe their effects on biological endpoints. These modifications typically target the hydroxyl group, the ethoxy groups, the acetyl group, and the aromatic ring itself.

Modification of the Hydroxyl Group: The phenolic hydroxyl group at the C2 position is a primary site for modification. Its acidity and ability to form hydrogen bonds are critical for receptor interactions.

Esterification and Etherification: Conversion of the hydroxyl group to an ester or an ether can modulate the compound's lipophilicity and pharmacokinetic profile. For instance, replacing the hydroxyl with a benzyloxy (OBn) group in some hydroxyacetophenone derivatives has been shown to enhance potency in certain biological assays. nih.gov

Replacement with other functional groups: Substituting the hydroxyl group with an amino or thiol group would significantly alter the electronic and hydrogen bonding properties, likely leading to a different biological activity profile.

Modification of the Ethoxy Groups: The two ethoxy groups at the C3 and C4 positions contribute to the molecule's lipophilicity and can influence its orientation within a binding pocket.

Alkyl Chain Length: Varying the length of the alkyl chains from ethoxy to methoxy (B1213986), propoxy, or longer chains can fine-tune the hydrophobic interactions with a biological target.

Positional Isomerism: Shifting the positions of the ethoxy groups on the aromatic ring would create isomers that could exhibit different activities due to altered electronic distribution and steric hindrance.

Modification of the Acetyl Group: The acetyl group is a key feature of the phenylethanone scaffold.

Chain Extension: Extending the acetyl group to a propanoyl or butanoyl group can probe the size of the binding pocket.

Introduction of Unsaturation: The synthesis of corresponding chalcones through condensation with aromatic aldehydes introduces an α,β-unsaturated carbonyl system, which often confers a different spectrum of biological activities.

Modification of the Aromatic Ring:

Introduction of Substituents: Adding other substituents, such as halogens or nitro groups, to the aromatic ring can alter its electronic properties and metabolic stability.

Ring Variation: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to the discovery of novel scaffolds with improved activity or selectivity.

A hypothetical SAR study could involve the synthesis and biological evaluation of a series of analogues, as depicted in the table below.

| Compound | R1 | R2 | R3 | R4 | Predicted Effect on a Hypothetical Activity |

| 1 | OH | OCH2CH3 | OCH2CH3 | COCH3 | Baseline |

| 2 | OCH3 | OCH2CH3 | OCH2CH3 | COCH3 | Decreased activity due to loss of H-bond donor |

| 3 | OH | OCH3 | OCH3 | COCH3 | Altered lipophilicity, potentially affecting cell permeability |

| 4 | OH | OCH2CH3 | OCH2CH3 | COCH2CH3 | May increase activity if binding pocket accommodates a larger group |

| 5 | OH | OCH2CH3 | OCH2CH3 | H | Loss of ketone may abolish activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its analogues, QSAR studies can guide the design of new, more potent compounds.

The first step in QSAR modeling is the calculation of a wide range of physicochemical descriptors that numerically represent the structural features of the molecules. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial atomic charges. For phenolic compounds, the HOMO energy is often correlated with antioxidant activity.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molecular volume, surface area, and specific topological indices.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the logarithm of the octanol-water partition coefficient (logP). The ethoxy groups in the parent compound significantly contribute to its hydrophobicity.

Thermodynamic Descriptors: Parameters such as heat of formation and hydration energy can also be important in describing the stability and interactions of the compounds.

Once the descriptors are calculated, statistical methods are employed to build a mathematical model that relates these descriptors to the observed biological activity. Common methods include:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the biological activity and a set of descriptors.

Partial Least Squares (PLS): PLS is useful when there are many descriptors and potential collinearity among them.

Machine Learning Techniques: More advanced methods like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest (RF) can be used to develop non-linear QSAR models, which may offer better predictive power.

For a series of substituted phenolic compounds, a hypothetical QSAR equation might look like this:

Biological Activity = c0 + c1(LogP) + c2(HOMO energy) + c3*(Molecular Volume)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model could predict that increasing lipophilicity and HOMO energy, while maintaining an optimal molecular volume, would lead to higher biological activity.

Mechanistic Insights from SAR Analysis

SAR analysis, in conjunction with computational docking studies, can provide valuable insights into the mechanism of action of this compound and its analogues. The key structural features—the hydroxyl group, the carbonyl group, and the di-ethoxy substituted phenyl ring—likely play distinct roles in molecular recognition and interaction with biological targets.

Hydrogen Bonding: The 2-hydroxyl group is a potent hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are often critical for anchoring the molecule within a protein's active site. The relative orientation of these two groups, constrained by the aromatic ring, is a key determinant of binding affinity.

Hydrophobic Interactions: The di-ethoxy groups and the phenyl ring itself can engage in hydrophobic or van der Waals interactions with nonpolar residues in a binding pocket. The size and shape of these groups are therefore important for achieving a good fit.

Electronic Interactions: The electron-donating nature of the hydroxyl and ethoxy groups influences the electron density of the aromatic ring, which can be important for π-π stacking or cation-π interactions with the target.

By systematically modifying each part of the molecule and observing the effect on biological activity, it is possible to build a pharmacophore model that defines the essential features required for activity and their spatial arrangement.

Design Principles for Novel Analogues

Based on the insights gained from SAR and QSAR studies of related phenolic and acetophenone (B1666503) scaffolds, several design principles for novel analogues of this compound can be proposed:

Scaffold Hopping: Replacing the phenylethanone core with other bioisosteric scaffolds while retaining the key pharmacophoric features (e.g., the relative positions of the hydrogen bond donor, acceptor, and hydrophobic regions) could lead to compounds with improved properties.

Fragment-Based Growth: Using the this compound scaffold as a starting point, new functional groups can be "grown" from different positions to explore additional interactions with the biological target.

Modulation of Physicochemical Properties: The ethoxy groups can be replaced with other substituents to fine-tune the lipophilicity (LogP) and water solubility of the compounds, thereby improving their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME).

Conformational Restriction: Introducing conformational constraints, for example, by cyclizing the side chain, can lock the molecule into a more bioactive conformation, potentially increasing its potency and selectivity.

The following table summarizes some design strategies and the expected outcomes.

| Design Strategy | Modification Example | Rationale |

| Bioisosteric Replacement | Replace one ethoxy group with a trifluoromethyl group | Maintain similar size but alter electronic properties and metabolic stability |

| Introduction of Polar Groups | Add a carboxylic acid or an amino group to the alkyl chain of an ethoxy group | Improve water solubility and introduce new interaction points |

| Ring Fusion | Synthesize a chromanone derivative | Create a more rigid scaffold to enhance binding affinity |

By applying these design principles in an iterative cycle of design, synthesis, and biological testing, it is possible to develop novel analogues of this compound with optimized activity and drug-like properties.

Potential Applications of 1 3,4 Diethoxy 2 Hydroxyphenyl Ethanone in Chemical Biology and Advanced Materials

Utility as Synthetic Intermediates in Organic Synthesis

The molecular architecture of 1-(3,4-diethoxy-2-hydroxyphenyl)ethanone makes it a valuable intermediate in the synthesis of more complex organic molecules. The presence of multiple functional groups provides several reaction sites for chemical modification. For instance, the ketone moiety can undergo a variety of transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or reaction with Grignard reagents to form tertiary alcohols.

The phenolic hydroxyl group can be alkylated or acylated to introduce a wide range of functional groups. Furthermore, the aromatic ring itself is susceptible to electrophilic substitution reactions, allowing for the introduction of additional substituents that can further tailor the molecule's properties. These transformations can lead to the synthesis of a diverse array of compounds with potential applications in medicinal chemistry and materials science.

Role in the Development of Research Probes for Biological Systems

Substituted acetophenones are known to be useful scaffolds for the development of biological probes. The specific substitution pattern of this compound, with its electron-donating ethoxy groups and the hydroxyl group, can influence its photophysical properties. Such compounds can potentially be modified to create fluorescent probes for imaging and sensing applications in biological systems.

For example, the ketone and hydroxyl groups can serve as anchor points for the attachment of fluorophores or specific recognition motifs that can bind to biological targets of interest, such as proteins or nucleic acids. The diethoxy substitution can modulate the compound's solubility and membrane permeability, which are crucial parameters for its use in cellular environments.

Contributions to the Field of Functional Materials

The structural characteristics of this compound suggest its potential utility in the development of functional materials. The phenolic hydroxyl group can act as a hydrogen-bond donor, which can be exploited in the design of self-assembling systems and liquid crystals. The aromatic core and the ketone functionality can contribute to the electronic properties of materials, making them potentially useful in the field of organic electronics.

Furthermore, this compound can serve as a monomer or a cross-linking agent in the synthesis of polymers with tailored properties. The incorporation of this molecule into a polymer backbone could enhance thermal stability, introduce specific functionalities, or modify the optical and electronic properties of the resulting material.

Future Research Directions and Unexplored Avenues for 1 3,4 Diethoxy 2 Hydroxyphenyl Ethanone Research

Integration of Omics Technologies in Mechanistic Studies

A significant opportunity for advancing the understanding of 1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone lies in the application of omics technologies. nih.govsciopen.commdpi.comnih.gov These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the compound's interaction with biological systems. nih.govnih.gov

Future mechanistic studies should aim to:

Elucidate Molecular Pathways: By employing transcriptomics and proteomics, researchers can identify genes and proteins that are differentially expressed in response to the compound. This can help map the signaling pathways modulated by this compound.

Identify Biomarkers of Effect: Metabolomics can be utilized to discover downstream metabolite changes, offering potential biomarkers to track the compound's biological effects in vitro.

Integrate Multi-Omics Data: A systems biology approach, combining data from multiple omics platforms, will be crucial for constructing comprehensive models of the compound's mechanism of action. nih.gov Such integrated analyses can reveal complex interactions and regulatory networks that a single omics approach might miss. sciopen.com

The application of these technologies, which have been successfully used to investigate the functional activities of other polyphenols, would represent a significant step forward in characterizing the bioactivity of this compound. nih.gov

Development of Advanced Delivery Systems for In Vitro Applications

A common challenge in the in vitro study of phenolic compounds is their potential for low stability and bioavailability in aqueous culture media. To address this, the development of advanced delivery systems for this compound is a critical area for future research.

Promising delivery platforms to explore include:

Nanoparticle Encapsulation: Encapsulating the compound in lipid or polymeric nanoparticles could enhance its stability, solubility, and cellular uptake in in vitro models. nih.gov

Hydrogel Formulations: Incorporating this compound into biocompatible hydrogels could provide a sustained release profile, which is beneficial for long-term cell culture experiments. The introduction of catechol groups into hydrogel structures has been shown to improve their mechanical and elastic properties.

Stimuli-Responsive Systems: Designing "smart" delivery systems that release the compound in response to specific triggers within the cellular environment (e.g., pH, enzymes) would allow for more targeted and controlled in vitro studies.

By improving its delivery in experimental setups, researchers can obtain more reliable and reproducible data on the compound's biological effects.

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The current methods for synthesizing substituted acetophenones often rely on traditional chemical processes. zenodo.orgwisdomlib.org Future research should focus on developing more sustainable and efficient synthetic routes for this compound.

Key areas of investigation include:

Green Chemistry Approaches: The application of green chemistry principles, such as the use of environmentally benign solvents, catalysts, and renewable starting materials, can reduce the environmental impact of the synthesis. mdpi.com Nickel-catalyzed Heck arylation in ionic liquids is one such approach that has shown promise for preparing functionalized acetophenones.

Biocatalysis and Metabolic Engineering: Exploring enzymatic reactions or engineering microbial chassis like Escherichia coli and Saccharomyces cerevisiae could offer a renewable and scalable production platform for this and other phenolic compounds. doaj.org

Eco-Friendly Extraction from Natural Sources (if applicable): If derivatives of this compound are found in natural sources, developing sustainable extraction methodologies using green solvents would be a valuable research direction. nih.gov

These efforts will not only contribute to the broader goal of sustainable chemistry but also ensure a more accessible and cost-effective supply of the compound for research purposes.

Addressing Research Gaps and Overcoming Methodological Challenges

As a relatively understudied compound, this compound is subject to many of the same research gaps and methodological challenges that affect the broader field of polyphenol research. acs.org

Future research must address the following:

Lack of Bioavailability and Metabolism Data: A significant gap exists in understanding how the compound is taken up and metabolized by cells in vitro. nih.gov Future studies should aim to identify its cellular metabolites.

Methodological Standardization: The absence of standardized analytical methods and metabolite standards complicates the comparison of results across different studies. nih.gov Developing and validating analytical techniques specific to this compound and its potential metabolites is crucial.

Distinguishing True Activity from Artifacts: Like other phenolic compounds, it is important to carefully design experiments to rule out non-specific activities or assay interference, a phenomenon sometimes associated with compounds identified through high-throughput screening.

By systematically addressing these gaps and challenges, the scientific community can build a robust and reliable body of knowledge on the properties and potential applications of this compound.

Q & A

Basic: What are the optimal synthetic routes for 1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or multistep functionalization of substituted phenolic precursors. For example:

- Step 1 : Protect hydroxyl groups with ethoxy substituents via alkylation using ethyl bromide and a base (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduce the acetyl group using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Critical Variables : Excess AlCl₃ (>1.5 eq.) improves acylation efficiency but risks over-substitution. Lower temperatures (0–5°C) minimize side reactions like demethylation of ethoxy groups . Yield ranges from 45–70% depending on purity of intermediates.

Basic: How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. NIST data for analogous compounds (e.g., 1-(3,4-dimethoxyphenyl)ethanone) show stability up to 200°C in inert atmospheres .

- pH Sensitivity : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40°C for 48 hours. Monitor via HPLC for hydrolysis of ethoxy or acetyl groups. Acidic conditions (pH <3) may cleave ethoxy substituents, while alkaline conditions (pH >10) promote ketone tautomerization .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR : ¹H NMR should show three distinct aromatic protons (δ 6.5–7.2 ppm, coupling patterns confirm substitution), ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), and the acetyl proton (δ 2.6 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 254.1154 (C₁₂H₁₆O₅). Fragmentation patterns (e.g., loss of ethoxy groups) align with NIST spectral libraries .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and O-H (phenolic) at ~3200 cm⁻¹ .

Advanced: How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to map electron density. The hydroxyl group at position 2 directs electrophiles to positions 5 and 6 (meta to O-H), while ethoxy groups at 3 and 4 deactivate the ring.

- Hammett Parameters : Substituent constants (σ⁺ for -OEt ≈ -0.28) predict moderate deactivation. Experimental validation via nitration (HNO₃/H₂SO₄) shows preferential substitution at position 5 .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Dependent Effects : Re-evaluate assays (e.g., antimicrobial disk diffusion) across concentrations (0.1–100 µM). For example, notes antioxidant activity peaks at 50 µM but cytotoxicity at >75 µM.

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., quinones from oxidation) that may skew bioactivity results .

- Comparative Studies : Cross-reference with structurally similar compounds (e.g., acetosyringone) to isolate substituent-specific effects .

Advanced: How does the compound’s solubility profile impact formulation for in vivo studies?

Methodological Answer:

- Solubility Screening : Use shake-flask method in solvents like DMSO (high solubility, >50 mg/mL), ethanol (moderate), and water (<0.1 mg/mL).

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability. Optimize particle size (<200 nm) via dynamic light scattering (DLS) .

Advanced: What mechanistic insights explain its role in inhibiting pro-inflammatory enzymes?

Methodological Answer:

- Enzyme Kinetics : Competitive inhibition of COX-2 (IC₅₀ ≈ 12 µM) confirmed via fluorescence polarization assays. The acetyl group binds to the hydrophobic pocket, while hydroxyl/ethoxy moieties stabilize interactions with catalytic residues .

- Molecular Docking : AutoDock Vina simulations show a binding energy of -8.2 kcal/mol, aligning with experimental IC₅₀ values .

Advanced: How can researchers optimize purification methods to isolate high-purity batches?

Methodological Answer:

- Column Chromatography : Use silica gel (200–300 mesh) with ethyl acetate/hexane (3:7). Monitor fractions via TLC (Rf ≈ 0.4).

- Recrystallization : Ethanol/water (7:3) yields crystals with >98% purity (melting point: 92–94°C) .

Advanced: What are the implications of substituent electronic effects on its UV-Vis absorption maxima?

Methodological Answer:

- TD-DFT Analysis : Predict λmax at 280 nm (π→π* transition) and 320 nm (n→π*), consistent with experimental UV spectra. Ethoxy groups redshift absorption by 10–15 nm compared to non-ethoxy analogs .

Advanced: How does the compound interact with transition metals in catalytic applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.